1-Bromo-7-nitronaphthalene
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Overview
Description
1-Bromo-7-nitronaphthalene is an organic compound with the molecular formula C₁₀H₆BrNO₂ It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a nitro group at the seventh position
Preparation Methods
1-Bromo-7-nitronaphthalene can be synthesized through a multi-step process involving the bromination and nitration of naphthalene. The general synthetic route includes:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-bromonaphthalene.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-7-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as cyanide, forming 1-nitro-7-cyanonaphthalene.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid, yielding 1-bromo-7-aminonaphthalene.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Scientific Research Applications
1-Bromo-7-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-7-nitronaphthalene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and nitro group influence the reactivity of the naphthalene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Bromo-7-nitronaphthalene can be compared with other bromonaphthalene derivatives such as:
1-Bromonaphthalene: Lacks the nitro group, making it less reactive in certain substitution reactions.
2-Bromonaphthalene: The bromine atom is at the second position, leading to different reactivity and applications.
1-Nitronaphthalene:
The uniqueness of this compound lies in the presence of both bromine and nitro groups, which confer distinct reactivity patterns and make it valuable for specific synthetic applications.
Properties
CAS No. |
90948-04-2 |
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Molecular Formula |
C10H6BrNO2 |
Molecular Weight |
252.06 g/mol |
IUPAC Name |
1-bromo-7-nitronaphthalene |
InChI |
InChI=1S/C10H6BrNO2/c11-10-3-1-2-7-4-5-8(12(13)14)6-9(7)10/h1-6H |
InChI Key |
XIVCVTNUMYCGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Br |
Origin of Product |
United States |
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